Comprehensive Technical Guide: Chemical and Physical Properties of 3-Bromo-2-butoxypyridine
Comprehensive Technical Guide: Chemical and Physical Properties of 3-Bromo-2-butoxypyridine
Executive Summary
3-Bromo-2-butoxypyridine (CAS: 1251093-33-0)[1] is a highly versatile, orthogonally reactive halogenated pyridine building block utilized extensively in medicinal chemistry and agrochemical development. Characterized by a bromine atom at the C-3 position and a butoxy ether linkage at the C-2 position, this scaffold offers precise electronic modulation. The C-2 butoxy group dictates the electronic landscape of the pyridine ring, while the C-3 bromide serves as a prime electrophilic handle for transition-metal-catalyzed cross-coupling reactions.
Physicochemical Profiling
Accurate physicochemical data is critical for reaction optimization, solvent selection, and downstream purification workflows. The table below summarizes the core properties of the compound[1].
| Property | Value |
| Chemical Name | 3-Bromo-2-butoxypyridine |
| CAS Number | 1251093-33-0 |
| Molecular Formula | C9H12BrNO |
| Molecular Weight | 230.10 g/mol |
| SMILES String | CCCCOc1ncccc1Br |
| Appearance | Clear to pale yellow liquid (ambient temperature) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in H₂O |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8 °C, protect from light |
Mechanistic Insights: Structure-Reactivity Relationships
The chemical behavior of 3-Bromo-2-butoxypyridine is dictated by the push-pull electronic effects of its substituents:
-
C-2 Butoxy Group (+M, -I effect): The oxygen atom donates electron density into the pyridine ring via resonance (+M), which partially offsets the electron-withdrawing nature of the nitrogen atom. This makes the ring less susceptible to nucleophilic attack compared to unsubstituted pyridine but stabilizes the molecule during electrophilic processes. Furthermore, the bulky butoxy chain increases lipophilicity, which is highly advantageous for crossing lipid bilayers in drug design.
-
C-3 Bromine (-I effect): The bromine atom acts as a highly reactive electrophilic center for oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). Its proximity to the bulky C-2 butoxy group introduces steric hindrance, which necessitates the use of ligands with large bite angles (e.g., dppf, XPhos) during cross-coupling to ensure efficient catalytic turnover.
Experimental Methodologies: Synthesis & Functionalization
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales for each critical step.
Workflow diagram: Synthesis of 3-Bromo-2-butoxypyridine and downstream C-3 functionalization.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesize 3-Bromo-2-butoxypyridine from 3-bromo-2-fluoropyridine. Causality & Rationale: Fluorine is an excellent leaving group in SNAr reactions on electron-deficient heteroaromatics. Sodium hydride (NaH) is employed to quantitatively deprotonate 1-butanol. This generates the highly nucleophilic sodium butoxide, which is necessary to overcome the activation energy barrier for attacking the C-2 position.
Step-by-Step Procedure:
-
Alkoxide Generation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF under an argon atmosphere at 0 °C. Rationale: Argon prevents moisture from quenching the NaH; 0 °C controls the highly exothermic deprotonation.
-
Alcohol Addition: Add 1-butanol (1.2 equiv) dropwise. Stir for 30 minutes until H₂ gas evolution ceases. Validation: Complete cessation of bubbling is a visual confirmation that the sodium butoxide intermediate has fully formed.
-
Electrophile Addition: Add 3-bromo-2-fluoropyridine (1.0 equiv) dropwise to the cold alkoxide solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
In-Process Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). Validation: The disappearance of the lower-R_f starting material and the appearance of a higher-R_f UV-active spot confirms successful conversion.
-
Quenching & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to yield pure 3-Bromo-2-butoxypyridine.
Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling
Objective: Construct a C-C bond at the C-3 position using an aryl boronic acid. Causality & Rationale: The C-3 bromide undergoes oxidative addition with Pd(0). Pd(dppf)Cl₂ is selected as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This spatial arrangement accelerates the final reductive elimination step, which is critical for overcoming the steric hindrance imposed by the adjacent bulky butoxy group.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3-Bromo-2-butoxypyridine (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming a highly reactive boronate complex.
-
Heating: Heat the mixture to 90 °C under argon for 12 hours.
-
Workup & Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Dry, concentrate, and purify via chromatography. Validation: ¹H NMR will validate the structure by showing the disappearance of the characteristic C-3 bromine-adjacent proton shifts and the emergence of new aromatic multiplet signals.
Applications in Drug Development
In medicinal chemistry, the 2-alkoxypyridine motif is considered a privileged structure[2]. The butoxy chain acts as a tunable lipophilic domain that can occupy deep hydrophobic pockets in target proteins (e.g., kinases or GPCRs), dramatically improving binding affinity and modulating pharmacokinetic properties like half-life and volume of distribution. The 3-bromo substituent serves as the critical anchor point for divergent synthesis, allowing drug developers to rapidly generate vast libraries of C-3 substituted analogs during the hit-to-lead and lead optimization phases.
